1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(piperidin-1-yl)propan-1-one
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Overview
Description
1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(piperidin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of pyrazoline derivatives This compound is characterized by the presence of a pyrazoline ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(piperidin-1-yl)propan-1-one typically involves the following steps:
Formation of the Pyrazoline Ring: The initial step involves the reaction of 4-bromobenzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization with hydrazine hydrate to form the pyrazoline ring.
Substitution Reaction: The pyrazoline derivative is then reacted with 1-(3-chloropropyl)piperidine in the presence of a suitable base, such as potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The bromophenyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially affecting membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
1-(4-bromophenyl)-3-(piperidin-1-yl)propan-1-one: Lacks the pyrazoline ring, resulting in different chemical properties and biological activities.
1-[3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(piperidin-1-yl)propan-1-one:
1-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(piperidin-1-yl)propan-1-one: Features methylphenyl groups, which may influence its chemical behavior and biological effects.
Uniqueness
1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(piperidin-1-yl)propan-1-one is unique due to the presence of bromophenyl groups and the pyrazoline ring, which confer specific chemical properties and potential biological activities. The combination of these structural features makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H25Br2N3O |
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Molecular Weight |
519.3 g/mol |
IUPAC Name |
1-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C23H25Br2N3O/c24-19-8-4-17(5-9-19)21-16-22(18-6-10-20(25)11-7-18)28(26-21)23(29)12-15-27-13-2-1-3-14-27/h4-11,22H,1-3,12-16H2 |
InChI Key |
CRVILOUWJYKQCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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